5-Methylphenanthridine-6(5H)-thione

Description

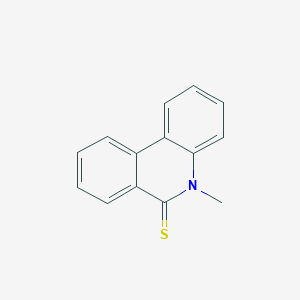

5-Methylphenanthridine-6(5H)-thione is a sulfur-containing heterocyclic compound derived from the phenanthridine scaffold. Its structure features a thione (C=S) group at the 6-position and a methyl substituent at the 5-position of the fused aromatic system. The molecular formula is C₁₄H₁₁NS, with an average molecular weight of 225.31 g/mol (calculated from and substitution of O with S). This compound is structurally related to 5-Methylphenanthridin-6(5H)-one (C₁₄H₁₁NO, MW 209.25 g/mol), where the thione group replaces the ketone oxygen .

The thione group enhances nucleophilicity, making it reactive toward alkylation, oxidation, and metal coordination compared to its oxo counterpart.

Properties

CAS No. |

69209-30-9 |

|---|---|

Molecular Formula |

C14H11NS |

Molecular Weight |

225.31 g/mol |

IUPAC Name |

5-methylphenanthridine-6-thione |

InChI |

InChI=1S/C14H11NS/c1-15-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3 |

InChI Key |

LPXKHRKKOPKJBM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C3=CC=CC=C3C1=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylphenanthridine-6(5H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-methylphenanthridine-6-one with Lawesson’s reagent, which facilitates the conversion of the carbonyl group to a thiocarbonyl group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methylphenanthridine-6(5H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenanthridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and hydrocarbons.

Substitution: Various substituted phenanthridine derivatives depending on the reagents used.

Scientific Research Applications

5-Methylphenanthridine-6(5H)-thione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-Methylphenanthridine-6(5H)-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Structural Analogues Within the Phenanthridine Family

Key structural analogues include:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| 5-Methylphenanthridin-6(5H)-one | 5-CH₃, 6-O | C₁₄H₁₁NO | 209.25 | Oxo group; lower reactivity vs. thione |

| 7,10-Dihydro-5-Methyl-2-Nitro-6(5H)-Phenanthridinone | 5-CH₃, 2-NO₂, 7,10-H₂ | C₁₄H₁₁N₂O₃ | 271.26 | Nitro group; saturated bonds at 7,10 |

| 8,9-Dimethoxy-5-Methyl-6(5H)-Phenanthridinone | 5-CH₃, 8,9-(OCH₃)₂, 6-O | C₁₆H₁₅NO₃ | 281.30 | Methoxy groups enhance solubility |

| 5-Methylphenanthridine-6(5H)-thione | 5-CH₃, 6-S | C₁₄H₁₁NS | 225.31 | Thione group; higher nucleophilicity |

Key Observations :

- The thione group in this compound increases molecular weight by ~16 g/mol compared to the oxo analogue and alters electronic properties, enhancing susceptibility to nucleophilic reactions .

- Nitro and methoxy substituents (e.g., in 7,10-Dihydro-5-Methyl-2-Nitro and 8,9-Dimethoxy derivatives) influence solubility and reactivity. Nitro groups are electron-withdrawing, while methoxy groups are electron-donating .

Comparison with Thione-Containing Heterocycles

Thiones in other heterocyclic systems exhibit distinct reactivity and synthetic pathways:

A. Benzimidazolone Thiones ()

- Example : 1-Alkyl-3-methacryloyl-benzimidazolone thione.

- Synthesis : Alkylation of benzimidazolone followed by acylation with acid chlorides.

- Key Difference : Benzimidazolone thiones have a five-membered ring system, whereas phenanthridine thiones feature a fused tricyclic structure. This difference impacts aromaticity and conjugation .

B. Oxadiazole Thiones ()

- Example : 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione.

- Synthesis : Cyclization of hydrazides with carbon disulfide.

- Key Difference : Oxadiazole thiones are smaller, planar heterocycles with higher ring strain, leading to faster reaction kinetics compared to phenanthridine thiones .

C. Pyridine-Thiones ()

- Example: 5-Acetyl-3-cyano-4-(p-methoxyphenyl)-6-methylpyridine-2(1H)-thione.

- Synthesis : Alkylation of pyridine-thione precursors.

- Key Difference : Pyridine-thiones lack the fused aromatic system of phenanthridines, reducing π-π stacking interactions in solid-state structures .

Reactivity and Stability

- Thionation Reactions : highlights that thionation of oxo compounds (e.g., using P₄S₁₀) can lead to rearrangements, as seen in the conversion of triazolopyrimidinediones to thiadiazolopyrimidinethiones. This suggests that this compound may undergo similar transformations under harsh conditions .

- Alkylation : Unlike benzimidazolone thiones (), phenanthridine thiones are less prone to over-alkylation due to steric hindrance from the fused ring system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.